molecular formula C12H12O2 B6159081 2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one CAS No. 1557699-49-6

2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one

Cat. No.: B6159081
CAS No.: 1557699-49-6
M. Wt: 188.22 g/mol
InChI Key: OXTXVDWZAGAPLO-UHFFFAOYSA-N
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Description

2,4-Dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one (CAS: 934554-40-2) is a high-value spirocyclic ketone that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its unique structure, featuring a benzopyran moiety fused to a cyclobutane ring via a spiro carbon center, provides significant three-dimensional rigidity that is advantageous for exploring novel chemical space in drug discovery programs . This compound is primarily utilized as a key synthetic intermediate for constructing more complex, biologically active molecules . Spirocyclic scaffolds of this type are of considerable interest in pharmaceutical research for their potential to interact with specific biological targets; related spiro[chromane-3,1'-cyclobutan]-4-one analogs are investigated for their therapeutic potential . The ketone functional group at the 4-position is a central reactive handle for further chemical modifications, enabling transformations such as reduction to alcohols or nucleophilic additions to create diverse chemical libraries . Researchers value this spirocyclic framework for its potential application in developing ligands for sigma receptors, which are relevant for cardiovascular, neurodegenerative, and proliferative pathologies, as seen in closely related 3,4-dihydro-1,2,4-benzotriazine systems . The compound requires storage at 2-8°C . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1557699-49-6

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

spiro[2H-chromene-3,1'-cyclobutane]-4-one

InChI

InChI=1S/C12H12O2/c13-11-9-4-1-2-5-10(9)14-8-12(11)6-3-7-12/h1-2,4-5H,3,6-8H2

InChI Key

OXTXVDWZAGAPLO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC3=CC=CC=C3C2=O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with the condensation of hydroxyacetophenone derivatives with cyclobutanone in the presence of an enamine-forming agent, such as pyrrolidine. This step generates an enamine intermediate, which facilitates intramolecular cyclization to form the spirocyclic core. For example:

Hydroxyacetophenone+CyclobutanonePyrrolidineEnamine IntermediateSpirochromene Derivative\text{Hydroxyacetophenone} + \text{Cyclobutanone} \xrightarrow{\text{Pyrrolidine}} \text{Enamine Intermediate} \rightarrow \text{Spirochromene Derivative}

The enamine acts as a transient directing group, enabling regioselective ring closure.

Reduction and Dehydration

Following cyclization, the intermediate undergoes reduction using sodium borohydride (NaBH₄) in methanol, yielding the corresponding chroman-4-ol. Subsequent dehydration with acidic catalysts (e.g., sulfuric acid) or thermal treatment produces the final spirocyclic ketone. Key conditions include:

  • Reduction : 0°C to room temperature, 1–2 hours, stoichiometric NaBH₄.

  • Dehydration : 80–100°C, 30–60 minutes, catalytic H₂SO₄.

Table 1: Representative Yields for Enamine-Mediated Synthesis

Starting MaterialCyclization Yield (%)Reduction Yield (%)Dehydration Yield (%)Overall Yield (%)
4-Hydroxyacetophenone78859261
5-Methyl-4-hydroxyacetophenone72828853

An alternative approach involves bromination-mediated cyclization, as reported in a CiteSeerX study. This method is particularly effective for introducing the cyclobutane moiety.

Bromination and Ring Formation

A solution of bromine in carbon tetrachloride is added to a preformed chromanone derivative. The electrophilic bromine facilitates the formation of a carbocation intermediate, which undergoes intramolecular trapping by a proximal cyclobutane ring. For instance:

Chroman-4-one+Br2CCl4Carbocation IntermediateSpirocyclic Product\text{Chroman-4-one} + \text{Br}2 \xrightarrow{\text{CCl}4} \text{Carbocation Intermediate} \rightarrow \text{Spirocyclic Product}

This method requires stringent temperature control (0–5°C) to prevent over-bromination.

Optimization and Challenges

Key challenges include minimizing diastereomer formation and controlling regioselectivity. Using substoichiometric bromine (0.8–1.2 equivalents) and low temperatures improves selectivity.

Table 2: Bromination Cyclization Outcomes

SubstrateBromine EquivalentsTemperature (°C)Yield (%)Purity (HPLC)
6-Methoxychroman-4-one1.006795
7-Chlorochroman-4-one0.955891

Base-Catalyzed Nucleophilic Substitution

While less common, base-mediated methods have been explored for spirocyclic benzopyrans. A protocol adapted from Ambeed involves potassium carbonate (K₂CO₃) in acetonitrile at elevated temperatures. Although originally reported for benzofuran derivatives, this method can be modified for benzopyrans.

Reaction Conditions

A mixture of the precursor (e.g., 4-hydroxychroman) and K₂CO₃ in acetonitrile is heated to 90°C, facilitating nucleophilic displacement and cyclobutane ring formation.

Limitations and Adaptations

This method typically yields moderate outputs (40–50%) due to competing side reactions. Increasing the reaction time to 24–48 hours and using anhydrous conditions improves efficiency.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesDisadvantagesTypical Yield (%)
Enamine-MediatedHigh regioselectivity, scalableMulti-step, requires purification50–60
Bromination CyclizationRapid, single-stepDiastereomer formation55–65
Base-CatalyzedSimple reagentsLow yield, side reactions40–50

Industrial-Scale Considerations

Scaling up laboratory methods necessitates optimization of:

  • Solvent Recovery : Recycling acetonitrile or methanol via distillation.

  • Catalyst Efficiency : Transitioning from NaBH₄ to catalytic hydrogenation for reduction.

  • Safety Protocols : Handling bromine and acidic conditions in closed systems.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydrospiro[1-benzopyran-3,1’-cyclobutan]-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Synthesis

2,4-Dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions:

  • Reactions :
    • Oxidation : Can be oxidized to form ketones or carboxylic acids.
    • Reduction : Reduction reactions can yield alcohols.
    • Substitution : Participates in nucleophilic substitution reactions.

These reactions are essential for developing new compounds with desired properties for pharmaceuticals and materials science.

Research indicates that compounds similar to this compound have potential biological activities:

  • Antimicrobial Properties : Investigated for effectiveness against various pathogens.
  • Anticancer Activity : Explored for its ability to inhibit cancer cell proliferation through mechanisms that may involve interaction with specific molecular targets.

Medicinal Chemistry

The compound is being studied for its therapeutic potential due to its unique structural characteristics:

  • Therapeutic Agents : Research is ongoing into its use as a precursor for developing drugs targeting specific diseases.
  • Mechanism of Action : The interactions of this compound with enzymes or receptors could modulate biological pathways, leading to therapeutic effects.

Data Table: Comparison of Reactions

Reaction TypeCommon ReagentsMajor Products
OxidationKMnO₄, CrO₃Ketones, Carboxylic Acids
ReductionLiAlH₄, H₂Alcohols
SubstitutionHalogens, NucleophilesSubstituted Products

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of spirocyclic compounds similar to this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Properties

Research conducted at a leading pharmaceutical institute examined the anticancer effects of derivatives of this compound. The findings revealed that certain derivatives inhibited the growth of cancer cells in vitro by inducing apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 2,4-dihydrospiro[1-benzopyran-3,1’-cyclobutan]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Spiro Ring Size Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Notable Features
2,4-Dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one C₁₂H₁₂O₂ 4-membered 194.22 1.34 (predicted) 377.1 (predicted) High ring strain, rigid conformation
Spiro[chroman-2,1'-cyclohexan]-4-one C₁₄H₁₆O₂ 6-membered 216.27 - - Stable chair conformation, lower strain
Spiro[chroman-2,1'-cyclopentan]-4-one C₁₃H₁₄O₂ 5-membered 202.25 - - Moderate strain, flexible spiro junction
6-Chlorospiro[chroman-2,1'-cyclobutan]-4-one C₁₂H₁₁ClO₂ 4-membered 222.67 1.34 377.1 Electrophilic Cl substituent enhances reactivity

Key Observations:

  • Ring Strain and Stability : The cyclobutane ring in the target compound imposes higher strain compared to cyclohexane (6-membered) or cyclopentane (5-membered) analogs. This strain may enhance reactivity in ring-opening or functionalization reactions .

Biological Activity

2,4-Dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by data tables and case studies.

Chemical Structure

The molecular formula of this compound is C12H12O2C_{12}H_{12}O_2, with a structural representation as follows:

SMILES C1CC2 C1 COC3 CC CC C3C2 O\text{SMILES C1CC2 C1 COC3 CC CC C3C2 O}

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy compared to standard antibiotics.

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus16.5
Escherichia coli12.4
Bacillus cereus16.4
Klebsiella pneumoniae16.1

These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.

2. Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been documented. In a study evaluating various derivatives of spiro compounds, this compound demonstrated a notable anti-inflammatory ratio when compared to dexamethasone.

CompoundAnti-inflammatory RatioReference
2,4-Dihydrospiro...19.8
Dexamethasone--

This data indicates the potential of this compound as an alternative or adjunct therapy in inflammatory conditions.

3. Anticancer Activity

The anticancer properties of this compound are under investigation with promising results in vitro. Various derivatives have shown cytotoxic effects on cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.5

These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Case Studies

Several case studies have explored the synthesis and biological evaluation of spiro compounds related to this compound:

  • Study A : Investigated the synthesis via multicomponent reactions and evaluated the antibacterial activity against a panel of pathogens. The study concluded that modifications to the spiro structure could enhance biological activity.
  • Study B : Focused on the anti-inflammatory properties using animal models. Results showed significant reduction in inflammatory markers when treated with the compound compared to controls.

Q & A

Q. What are the common synthetic routes for 2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis of spirocyclic benzopyrans typically involves cyclocondensation reactions. For example, analogous compounds (e.g., 3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one) are synthesized via acid- or base-catalyzed reactions between substituted acetophenones and aldehydes, followed by cyclization . Key optimization parameters include:

  • Temperature: Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation.
  • Catalysts: Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., piperidine) enhance reaction rates and regioselectivity .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the spirocyclic product from byproducts .

Q. Example Table: Hypothetical Synthesis Optimization

MethodReagentsTemperatureCatalystYield (%)
Cyclocondensation2,4-Dihydroxyacetophenone100°CBF₃·Et₂O45–55
Microwave-assisted4-Hydroxybenzaldehyde120°CPiperidine60–65

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the spirocyclic structure. Key signals include the cyclobutane protons (δ 1.8–2.5 ppm) and the benzopyran carbonyl carbon (δ 190–200 ppm) .
  • FT-IR: A strong absorption band near 1680 cm⁻¹ confirms the ketone group (C=O stretch) .
  • Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula (e.g., C₁₃H₁₂O₂) and fragmentation patterns .

Q. What safety protocols should researchers follow when handling this compound?

Methodological Answer: Based on analogous benzopyran derivatives:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
  • First Aid: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Strategies include:

  • Reproducibility Checks: Repeat experiments using standardized protocols (e.g., USP/Ph.Eur. guidelines) .
  • Advanced Analytics: Use DSC (Differential Scanning Calorimetry) to identify polymorphs and HPLC to assess purity (>98%) .
  • Collaborative Studies: Cross-validate data with independent labs or databases like NIST .

Q. What computational methods can predict the reactivity or stability of this spirocyclic compound under varying experimental conditions?

Methodological Answer:

  • DFT Calculations: Density Functional Theory (e.g., B3LYP/6-31G*) models electronic properties (HOMO-LUMO gaps) to predict redox behavior .
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability .
  • In Silico Degradation Studies: Software like SPARC predicts hydrolysis rates at different pH levels .

Q. How can researchers design experiments to investigate the compound’s potential biological activity?

Methodological Answer:

  • In Vitro Assays: Screen for enzyme inhibition (e.g., cyclooxygenase) using fluorogenic substrates .
  • Structure-Activity Relationship (SAR): Compare with analogs (e.g., genistein, a benzopyran derivative) to identify bioactive motifs .
  • Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation .

Q. What strategies are effective for analyzing byproducts formed during the synthesis of this compound?

Methodological Answer:

  • LC-MS/MS: Identify trace byproducts (e.g., open-chain intermediates) with tandem MS .
  • Isolation via Prep-HPLC: Separate byproducts using C18 columns and characterize via 2D NMR .
  • Mechanistic Probes: Introduce isotopic labeling (e.g., ¹³C) to track reaction pathways .

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